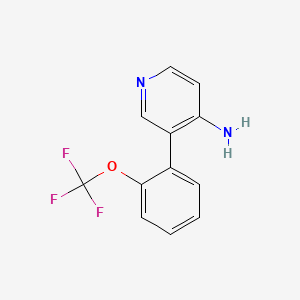

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

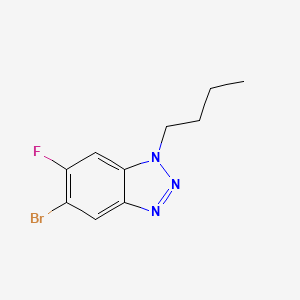

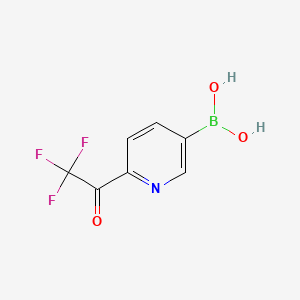

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound . It is also known as a type of chemical entity . It has been used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonist .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Methyl-4-(piperidin-4-yl)piperazine, a related compound, has been synthesized and used as a building block in organic synthesis . Another related compound, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has also been synthesized .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is C17H27N3 . Its molecular weight is 273.42 .科学的研究の応用

DNA Binding and Cellular Imaging

One significant application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine derivatives is observed in the field of cellular biology, particularly with Hoechst 33258, a compound known for its ability to bind strongly to the minor groove of double-stranded B-DNA. This binding is specific to AT-rich sequences, enabling Hoechst 33258 to serve as a fluorescent DNA stain for cellular imaging. It penetrates cells easily, making it valuable for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Its derivatives are utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Tuberculosis Treatment

Macozinone, another derivative under clinical trials for treating tuberculosis (TB), highlights the therapeutic application of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine analogs. This compound targets decaprenylphosphoryl ribose oxidase DprE1, crucial for synthesizing essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding Macozinone stems from its efficacy in pilot clinical studies, pointing towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB). Research indicates that molecules containing piperazine as a core subunit exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review highlights the structure-activity relationship (SAR) of these compounds, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

作用機序

Target of Action

Similar compounds have been found to target proteins such as s100b . The role of these targets in cellular processes varies, but they often play crucial roles in signal transduction, cell growth, and differentiation.

Action Environment

The action, efficacy, and stability of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

特性

IUPAC Name |

1-benzyl-4-(4-methylpiperidin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXHNVXVLCRGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674279 |

Source

|

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

CAS RN |

1208089-34-2 |

Source

|

| Record name | 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)